2-Hydroxy-4-oxopentanedioic acid
2-Hydroxy-4-oxopentanedioic acid
DL -4-Hydroxy-2-ketoglutaric acid lithium salt (HOG) is a precursor substrate of 4-hydroxy-2-oxoglutarate aldolase (HOGA1), a unique enzyme in the hydroxyproline catabolism pathway. It is reported that the primary hyperoxaluria type 3, which is a recently discovered form of the autosomal recessive disease, results from the mutations in the gene coding for HOGA1.
4-Hydroxy-2-oxoglutaric acid, also known as 2-keto-4-hydroxyglutarate or 4-hydroxy-2-ketoglutarate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. 4-Hydroxy-2-oxoglutaric acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 4-hydroxy-2-oxoglutaric acid is primarily located in the mitochondria. 4-Hydroxy-2-oxoglutaric acid exists in all eukaryotes, ranging from yeast to humans. 4-Hydroxy-2-oxoglutaric acid and L-aspartic acid can be biosynthesized from 4-hydroxy-L-glutamic acid and oxalacetic acid; which is catalyzed by the enzyme aspartate aminotransferase, cytoplasmic. In humans, 4-hydroxy-2-oxoglutaric acid is involved in the arginine and proline metabolism pathway. 4-Hydroxy-2-oxoglutaric acid is also involved in several metabolic disorders, some of which include the hyperprolinemia type II pathway, L-arginine:glycine amidinotransferase deficiency, ornithine aminotransferase deficiency (oat deficiency), and creatine deficiency, guanidinoacetate methyltransferase deficiency.
4-hydroxy-2-oxoglutaric acid is an oxo dicarboxylic acid comprising glutaric acid having oxo- and hydroxy substituents at the 2- and 4-positions respectively. It derives from a glutaric acid. It is a conjugate acid of a 4-hydroxy-2-oxoglutarate(1-).
4-Hydroxy-2-oxoglutaric acid, also known as 2-keto-4-hydroxyglutarate or 4-hydroxy-2-ketoglutarate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. 4-Hydroxy-2-oxoglutaric acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 4-hydroxy-2-oxoglutaric acid is primarily located in the mitochondria. 4-Hydroxy-2-oxoglutaric acid exists in all eukaryotes, ranging from yeast to humans. 4-Hydroxy-2-oxoglutaric acid and L-aspartic acid can be biosynthesized from 4-hydroxy-L-glutamic acid and oxalacetic acid; which is catalyzed by the enzyme aspartate aminotransferase, cytoplasmic. In humans, 4-hydroxy-2-oxoglutaric acid is involved in the arginine and proline metabolism pathway. 4-Hydroxy-2-oxoglutaric acid is also involved in several metabolic disorders, some of which include the hyperprolinemia type II pathway, L-arginine:glycine amidinotransferase deficiency, ornithine aminotransferase deficiency (oat deficiency), and creatine deficiency, guanidinoacetate methyltransferase deficiency.
4-hydroxy-2-oxoglutaric acid is an oxo dicarboxylic acid comprising glutaric acid having oxo- and hydroxy substituents at the 2- and 4-positions respectively. It derives from a glutaric acid. It is a conjugate acid of a 4-hydroxy-2-oxoglutarate(1-).
Brand Name:
Vulcanchem
CAS No.:
1187-99-1
VCID:
VC20791571
InChI:
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)
SMILES:
C(C(C(=O)O)O)C(=O)C(=O)O
Molecular Formula:
C5H6O6
Molecular Weight:
162.1 g/mol
2-Hydroxy-4-oxopentanedioic acid
CAS No.: 1187-99-1
Cat. No.: VC20791571
Molecular Formula: C5H6O6
Molecular Weight: 162.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Hydroxy-2-oxoglutaric acid, also known as 2-keto-4-hydroxyglutarate or 4-hydroxy-2-ketoglutarate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. 4-Hydroxy-2-oxoglutaric acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 4-hydroxy-2-oxoglutaric acid is primarily located in the mitochondria. 4-Hydroxy-2-oxoglutaric acid exists in all eukaryotes, ranging from yeast to humans. 4-Hydroxy-2-oxoglutaric acid and L-aspartic acid can be biosynthesized from 4-hydroxy-L-glutamic acid and oxalacetic acid; which is catalyzed by the enzyme aspartate aminotransferase, cytoplasmic. In humans, 4-hydroxy-2-oxoglutaric acid is involved in the arginine and proline metabolism pathway. 4-Hydroxy-2-oxoglutaric acid is also involved in several metabolic disorders, some of which include the hyperprolinemia type II pathway, L-arginine:glycine amidinotransferase deficiency, ornithine aminotransferase deficiency (oat deficiency), and creatine deficiency, guanidinoacetate methyltransferase deficiency. 4-hydroxy-2-oxoglutaric acid is an oxo dicarboxylic acid comprising glutaric acid having oxo- and hydroxy substituents at the 2- and 4-positions respectively. It derives from a glutaric acid. It is a conjugate acid of a 4-hydroxy-2-oxoglutarate(1-). |
|---|---|
| CAS No. | 1187-99-1 |
| Molecular Formula | C5H6O6 |
| Molecular Weight | 162.1 g/mol |
| IUPAC Name | 2-hydroxy-4-oxopentanedioic acid |
| Standard InChI | InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11) |
| Standard InChI Key | WXSKVKPSMAHCSG-UHFFFAOYSA-N |
| SMILES | C(C(C(=O)O)O)C(=O)C(=O)O |
| Canonical SMILES | C(C(C(=O)O)O)C(=O)C(=O)O |
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